molecular formula C14H14N4O2S B10887229 N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide

N-{2-[3-(allylthio)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}acetamide

Cat. No.: B10887229
M. Wt: 302.35 g/mol
InChI Key: ZUFJHULEMFYHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE: is a complex organic compound that features a unique structure combining an allylsulfanyl group, a dihydro-1,2,4-triazin-6-yl moiety, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE typically involves multiple steps:

    Formation of the 1,2,4-triazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the allylsulfanyl group: This step involves the nucleophilic substitution of an allyl halide with a thiol group on the triazine ring.

    Attachment of the phenylacetamide moiety: This is usually done via an amide coupling reaction, where the triazine derivative is reacted with phenylacetic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE: can undergo various chemical reactions:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, depending on the specific biological context.

Comparison with Similar Compounds

N~1~-{2-[3-(ALLYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-6-YL]PHENYL}ACETAMIDE: can be compared with other similar compounds:

    Similar Compounds: Compounds like and .

    Uniqueness: The presence of the allylsulfanyl group in provides unique reactivity and potential biological activity compared to its methyl and ethyl analogs.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-[2-(5-oxo-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-6-yl)phenyl]acetamide

InChI

InChI=1S/C14H14N4O2S/c1-3-8-21-14-16-13(20)12(17-18-14)10-6-4-5-7-11(10)15-9(2)19/h3-7H,1,8H2,2H3,(H,15,19)(H,16,18,20)

InChI Key

ZUFJHULEMFYHKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.